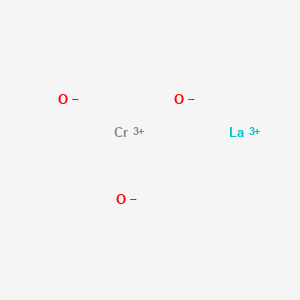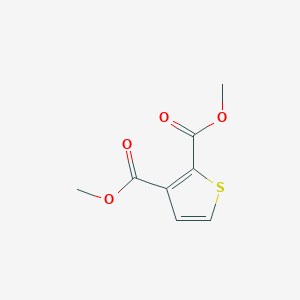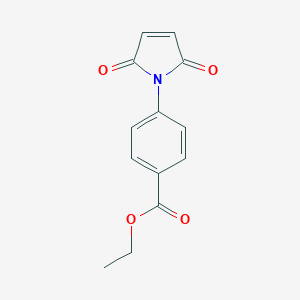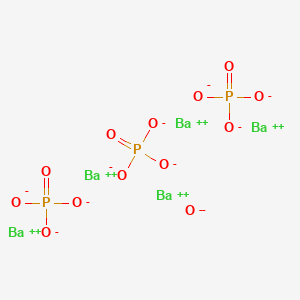
Potassium tetrafluoroaluminate
Übersicht
Beschreibung
Potassium tetrafluoroaluminate, also known as KAlF4, is an inorganic compound . It is primarily used as a flux in the smelting of secondary aluminium to reduce or remove the magnesium content of the melt .
Synthesis Analysis
Potassium tetrafluoroaluminate can be produced by several processes :
- Generating in situ potassium aluminate by reacting alumina trihydrate with hot aqueous potassium hydroxide and treating the same with aqueous or anhydrous hydrogen fluoride .
Molecular Structure Analysis
The molecular formula of Potassium tetrafluoroaluminate is AlF4K . The InChI representation is InChI=1S/Al.4FH.K/h;4*1H;/q+3;;;;;+1/p-4 . The Canonical SMILES representation is F [Al-] (F) (F)F. [K+] .
Physical And Chemical Properties Analysis
Potassium tetrafluoroaluminate is a white powder . It has a molecular weight of 142.0735 g/mol . The compound is insoluble in water . Its exact mass and monoisotopic mass are 141.9388575 g/mol .
Wissenschaftliche Forschungsanwendungen
Nanosized Polymorphs and Crystal Structures : θ-KAlF4 is a new nanosized potassium tetrafluoroaluminate metastable polymorph. It consists of AlF6 octahedra linked via a common edge forming a bioctahedral motif. This unique structure type is related to the fluorite structure (Bail, 2009).
CO2 Separation Membranes : Potassium tetrafluoroborate (KBF4), a compound similar to potassium tetrafluoroaluminate, can be used as a carrier to facilitate CO2 transport. This is used in polymer electrolyte membranes for improved CO2 separation performance (Lee & Kang, 2021).
Catalytic Applications : Potassium fluoride on activated alumina, a related compound, has shown high reactivity due to the formation of potassium hexafluoroaluminiate. This compound is used as a basic catalyst in organic synthesis (Weinstock et al., 1986).
Magnetic Resonance Studies : Potassium tetrafluoaluminate doped with iron has been prepared for studies in magnetic resonance. The isolated iron ions in this compound provide valuable data for magnetic resonance research (Gladney, 1967).
Ion Sensing Properties : Potassium ion-sensitive membranes using fluorinated hafnium oxide exhibit high sensitivity to potassium ions, indicating potential use in ion sensing technologies (Ho et al., 2009).
Aluminum Industry Applications : Potassium tetrafluoroaluminate mixtures are used as brazing fluxes in the manufacture of aluminum parts (Conley et al., 2002).
Eigenschaften
IUPAC Name |
potassium;tetrafluoroalumanuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.4FH.K/h;4*1H;/q+3;;;;;+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFYTVYMYJCRET-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Al-](F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlF4K | |
| Record name | potassium tetrafluoroaluminate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_tetrafluoroaluminate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.0735 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; Partially soluble in water (2 g/L at 20 deg C); [Solvay Fluorides MSDS] | |
| Record name | Potassium tetrafluoroaluminate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16885 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Potassium tetrafluoroaluminate | |
CAS RN |
14484-69-6 | |
| Record name | Potassium aluminum fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14484-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminate(1-), tetrafluoro-, potassium (1:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium tetrafluoroaluminate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the primary industrial applications of Potassium tetrafluoroaluminate?
A1: Potassium tetrafluoroaluminate (KAlF4) plays a crucial role as a flux in the brazing of aluminum alloys. [, ] Specifically, mixtures of KAlF4 and potassium hexafluoroaluminate (K3AlF6) are used for this purpose. This application leverages the ability of these compounds to remove oxide layers on aluminum surfaces, facilitating a stronger bond during brazing. [, ]
Q2: How does the structure of KAlF4 differ from other related aluminum fluorides?
A2: Unlike many other aluminum fluorides, KAlF4 exhibits a unique structural arrangement. [] It crystallizes in an orthorhombic unit cell and features edge-sharing AlF6 octahedra, forming a bioctahedral motif. These bioctahedra are interconnected through corner-shared fluorine atoms, resulting in infinite ladder-like chains. This distinct structure sets it apart from other members of the AIMIIIF4 family. []
Q3: Are there any alternatives to using KAlF4 as a flux for brazing aluminum?
A3: Yes, while KAlF4 is commonly used, there's ongoing research exploring fluxless brazing techniques for aluminum alloys using non-vacuum electron beam technology. [] This approach aims to minimize the health and environmental concerns associated with traditional flux materials. []
Q4: What are the potential environmental concerns associated with the use of KAlF4?
A5: While the provided abstracts don't detail specific environmental impacts of KAlF4, the use of fluxes in brazing, in general, is known to raise concerns. [] The potential release of fluorine-containing compounds during brazing processes necessitates careful consideration of waste management and pollution control measures. []
Q5: How is KAlF4 typically incorporated into abrasive materials?
A6: KAlF4 can be integrated into the binder system of abrasive materials, alongside other abrasive-active fillers. [] This inclusion aims to enhance the abrasive action and prolong the lifespan of these materials. []
Q6: Are there any known polymorphs of KAlF4, and if so, what are their characteristics?
A7: Yes, a nanosized metastable polymorph of KAlF4, denoted as θ-KAlF4, has been identified. [] This polymorph is significantly smaller than the standard form, measuring only 13×18×55 nm3. It shares the same chemical formula but exhibits distinct structural properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)


![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)







![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)